molecular formula C10H15N2O3PS B11482950 Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate

Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate

Cat. No.: B11482950
M. Wt: 274.28 g/mol
InChI Key: RGBPZDVSVAIJBY-UHFFFAOYSA-N
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Description

Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate is a compound that belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable precursor under controlled conditions. For instance, the reaction of diethyl phosphite with 5-amino-4-cyano-2-methylthiophene can be catalyzed by a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .

Scientific Research Applications

Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific pathways. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl cyanomethylphosphonate
  • Diethyl (cyanomethyl)phosphonate

Uniqueness

Diethyl (5-amino-4-cyano-2-methylthiophen-3-yl)phosphonate is unique due to its specific structure, which combines a phosphonate group with a thiophene ring and additional functional groups. This combination of features gives it distinct chemical and biological properties compared to other phosphonates .

Properties

Molecular Formula

C10H15N2O3PS

Molecular Weight

274.28 g/mol

IUPAC Name

2-amino-4-diethoxyphosphoryl-5-methylthiophene-3-carbonitrile

InChI

InChI=1S/C10H15N2O3PS/c1-4-14-16(13,15-5-2)9-7(3)17-10(12)8(9)6-11/h4-5,12H2,1-3H3

InChI Key

RGBPZDVSVAIJBY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(SC(=C1C#N)N)C)OCC

Origin of Product

United States

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